molecular formula C7H8ClN3O2 B6169687 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine CAS No. 2758004-55-4

6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine

Cat. No.: B6169687
CAS No.: 2758004-55-4
M. Wt: 201.6
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Description

6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a 1,3-dioxolane ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced via a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The 1,3-dioxolane ring can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Scientific Research Applications

6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is investigated for its fungicidal and herbicidal properties, making it a candidate for crop protection.

    Material Science: It is studied for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

    Biological Targets: The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(1,3-dioxolan-2-yl)pyrimidin-4-amine
  • 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-2-amine
  • 6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-ol

Uniqueness

6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a 1,3-dioxolane ring on the pyrimidine scaffold makes it a versatile compound for various applications.

Properties

CAS No.

2758004-55-4

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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